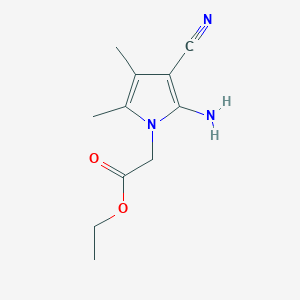

ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate

Vue d'ensemble

Description

“Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate” is a complex organic compound . It is a derivative of cyanoacetamide, which is considered one of the most important precursors for heterocyclic synthesis . This compound is utilized extensively as a reactant where the carbonyl and the cyano functions are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . One method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .Molecular Structure Analysis

The molecular structure of this compound is complex and includes a pyrrole ring and a cyano group . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions due to its structure. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, the diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Applications De Recherche Scientifique

1. Synthesis and Characterization

The synthesis and characterization of compounds related to Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate play a crucial role in scientific research. For instance, a study explored the synthesis of new S-substituted sulfanylpyridines and thieno[2,3-b]pyridines, utilizing similar compounds as precursors. Such compounds have potential applications in developing new chemical entities for various purposes (Al-Taifi et al., 2020).

2. Crystal Structure and Antitumor Activity

This compound-related compounds have been synthesized for studying their crystal structures and potential antitumor activities. For example, a compound with a similar structure demonstrated distinct inhibition of the proliferation of certain cancer cell lines (Liu et al., 2018).

3. Antioxidant Activity

Compounds synthesized from this compound have shown significant antioxidant activity. A study demonstrated that synthesized pyrrolyl selenolopyridine compounds exhibited remarkable antioxidant properties compared to ascorbic acid (Zaki et al., 2017).

4. Enabling Access to Pyrrole Derivatives

The compound has been utilized to facilitate access to a wide range of pyrrole derivatives, which are crucial in various chemical syntheses and pharmaceutical applications (Dawadi & Lugtenburg, 2011).

5. Potential Antiinflammatory Agents

A series of derivatives synthesized from this compound have been explored for their potential as antiinflammatory agents, showcasing the compound's role in medical chemistry (Ross & Sowell, 1987).

Orientations Futures

The future directions for this compound involve further exploration of its synthetic utility in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . There is also a need for more Structure-Activity Relationship (SAR) research on this scaffold .

Mécanisme D'action

Target of Action

Ethyl 2-(2-amino-3-cyano-4,5-dimethyl-1H-pyrrol-1-yl)acetate is a complex organic compound that is part of the broader class of N-cyanoacetamides . These compounds are considered important precursors for heterocyclic synthesis . .

Mode of Action

It’s known that n-cyanoacetamides, to which this compound belongs, are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

The compound is involved in the synthesis of various heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . .

Result of Action

It’s known that many derivatives of cyanoacetamide, to which this compound belongs, have been reported to have diverse biological activities .

Propriétés

IUPAC Name |

ethyl 2-(2-amino-3-cyano-4,5-dimethylpyrrol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-4-16-10(15)6-14-8(3)7(2)9(5-12)11(14)13/h4,6,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVQQAKAQWEVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(C(=C1N)C#N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

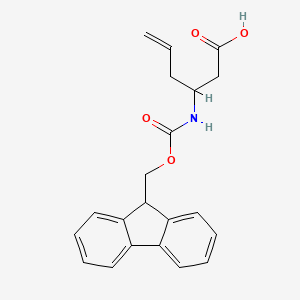

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(5-methyl-1H-imidazol-1-yl)propyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B3079648.png)

amine](/img/structure/B3079661.png)